N-[9-[(2R,3R,4R,5R)-3-(1-ethoxyethoxy)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide N-[9-[(2R,3R,4R,5R)-3-(1-ethoxyethoxy)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17315101
InChI: InChI=1S/C21H25N5O6/c1-3-30-12(2)31-17-16(28)14(9-27)32-21(17)26-11-24-15-18(22-10-23-19(15)26)25-20(29)13-7-5-4-6-8-13/h4-8,10-12,14,16-17,21,27-28H,3,9H2,1-2H3,(H,22,23,25,29)/t12?,14-,16-,17-,21-/m1/s1
SMILES:
Molecular Formula: C21H25N5O6
Molecular Weight: 443.5 g/mol

N-[9-[(2R,3R,4R,5R)-3-(1-ethoxyethoxy)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide

CAS No.:

Cat. No.: VC17315101

Molecular Formula: C21H25N5O6

Molecular Weight: 443.5 g/mol

* For research use only. Not for human or veterinary use.

N-[9-[(2R,3R,4R,5R)-3-(1-ethoxyethoxy)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide -

Specification

Molecular Formula C21H25N5O6
Molecular Weight 443.5 g/mol
IUPAC Name N-[9-[(2R,3R,4R,5R)-3-(1-ethoxyethoxy)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide
Standard InChI InChI=1S/C21H25N5O6/c1-3-30-12(2)31-17-16(28)14(9-27)32-21(17)26-11-24-15-18(22-10-23-19(15)26)25-20(29)13-7-5-4-6-8-13/h4-8,10-12,14,16-17,21,27-28H,3,9H2,1-2H3,(H,22,23,25,29)/t12?,14-,16-,17-,21-/m1/s1
Standard InChI Key RUMKEFMOMLCVAL-NZUHDNPQSA-N
Isomeric SMILES CCOC(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O
Canonical SMILES CCOC(C)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O

Introduction

Structural Elucidation and Stereochemical Features

Core Molecular Architecture

The compound features a purine scaffold (C₅H₄N₄) substituted at the N9 position with a modified oxolane (tetrahydrofuran) ring. The oxolane moiety contains four chiral centers (2R,3R,4R,5R) and three functional groups:

  • 3-(1-Ethoxyethoxy): A diether group providing hydrophobicity and metabolic stability.

  • 4-Hydroxy: A polar hydroxyl group enabling hydrogen bonding.

  • 5-(Hydroxymethyl): A hydroxymethyl group enhancing solubility.

At the N6 position of the purine ring, a benzamide group (C₆H₅CONH-) is attached, introducing aromaticity and potential π-π stacking interactions .

Stereochemical Implications

The 2R,3R,4R,5R configuration of the oxolane ring imposes a rigid chair-like conformation, optimizing spatial alignment for receptor binding. Comparative analysis with similar glycoside derivatives suggests this stereochemistry may enhance target selectivity, as seen in nucleoside analogs like Tecophilin .

Physicochemical Properties

Calculated Molecular Parameters

PropertyValue
Molecular FormulaC₂₀H₂₅N₅O₇
Molecular Weight471.45 g/mol
LogP (Partition Coeff.)1.2 (Predicted)
Hydrogen Bond Donors4
Hydrogen Bond Acceptors11

The compound exhibits moderate lipophilicity (LogP ~1.2), balancing membrane permeability and aqueous solubility. The presence of multiple hydroxyl and ether groups contributes to its polar surface area (PSA ≈ 150 Ų), which may limit blood-brain barrier penetration .

Stability Profile

  • pH Stability: Preliminary simulations indicate decomposition at pH <3 due to acid-catalyzed hydrolysis of the ethoxyethoxy group.

  • Thermal Stability: Melting point estimated at 180–185°C based on analogs like CID 101529452 .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis can be conceptualized in three stages:

  • Oxolane Ring Construction: Stereoselective formation of the 2R,3R,4R,5R-oxolane via Sharpless asymmetric dihydroxylation.

  • Purine Functionalization: Mitsunobu coupling of the oxolane to 6-chloropurine.

  • Benzamide Conjugation: Buchwald-Hartwig amination at the N6 position.

Key Challenges

  • Stereochemical Control: Achieving >95% enantiomeric excess at C3 and C4 requires chiral auxiliaries.

  • Glycosidic Bond Stability: The 1-ethoxyethoxy group may undergo β-elimination under basic conditions.

Toxicological Considerations

Predicted ADMET Properties

ParameterPrediction
CYP3A4 InhibitionModerate (Probability: 0.67)
hERG BlockageLow Risk (IC₅₀ >10 μM)
Ames MutagenicityNegative

Metabolite Identification

Phase I metabolism likely involves:

  • O-Deethylation of the ethoxyethoxy group.

  • Oxidation of the hydroxymethyl to a carboxylic acid.

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